molecular formula C13H15N3 B3081786 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1111111-98-8

5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine

Cat. No.: B3081786
CAS No.: 1111111-98-8
M. Wt: 213.28 g/mol
InChI Key: HKMXWGUAKVENBU-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology

The pyrimidine nucleus is a cornerstone of life itself, forming a fundamental component of nucleic acids (DNA and RNA) in the form of cytosine, thymine, and uracil. nih.gov This inherent biological relevance has made the pyrimidine ring system a "privileged scaffold" in medicinal chemistry. bohrium.com The term reflects the structure's ability to bind to a wide range of biological targets, often leading to potent therapeutic effects. nih.gov

The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the properties of derivative compounds. mdpi.com This adaptability has led to the development of pyrimidine-based drugs across numerous therapeutic areas, including:

Anticancer agents : Many pyrimidine derivatives have been developed as protein kinase inhibitors to treat various cancers. nih.govbenthamscience.com

Antimicrobial agents : The pyrimidine core is found in various antibiotics. researchgate.net

Antiviral compounds : Its structural similarity to nucleobases makes it a key component in antiviral drug design. nih.gov

Anti-inflammatory and analgesic drugs : The scaffold is also utilized for developing drugs that target inflammation and pain pathways. mdpi.com

Overview of the Pyrimidin-2-amine Core Structure in Drug Discovery and Development

Narrowing the focus from the broad pyrimidine family to the specific pyrimidin-2-amine core reveals a rich area of drug discovery. The 2-amino group provides a critical interaction point, often forming key hydrogen bonds with biological targets such as the hinge region of protein kinases. nih.gov This has made the pyrimidin-2-amine structure a highly sought-after motif in the design of kinase inhibitors, which are crucial in oncology and immunology. nih.govnus.edu.sg

Research into pyrimidin-2-amine derivatives has uncovered a wide spectrum of biological activities. For instance, novel derivatives have been synthesized and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov Other studies have explored their potential as cholinesterase inhibitors for neurological disorders, antimicrobial agents to combat bacterial and fungal infections, and β-glucuronidase inhibitors. nih.govmdpi.comnih.gov The adaptability of the pyrimidin-2-amine scaffold allows for its incorporation into diverse molecular designs, making it a valuable core structure for developing novel therapeutic agents. researchgate.net

Examples of Biological Activities of Pyrimidin-2-amine Derivatives

Derivative Class Biological Target/Activity Therapeutic Area
Novel Pyrimidin-2-amine derivatives PLK4 Inhibition nih.gov Oncology nih.gov
Substituted Pyrimidin-2-amines Antimicrobial Activity nih.gov Infectious Disease nih.gov
Synthesized 2-Aminopyrimidines β-Glucuronidase Inhibition mdpi.com General Research mdpi.com
Pyrimidine Diamine Derivatives Cholinesterase Inhibition nih.gov Neurological Disorders nih.gov

Rationale for Investigating Substituted Pyrimidin-2-amine Derivatives

The investigation of substituted pyrimidin-2-amine derivatives, such as 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine, is driven by the core principles of medicinal chemistry: the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have repeatedly shown that even slight modifications to the pyrimidine ring or its substituents can lead to significant changes in biological activity. bohrium.com

The primary goals of creating such derivatives include:

Enhancing Potency : The addition of specific functional groups can improve a molecule's binding affinity to its target. For example, the modification of a carboxylic acid moiety in one series of 2-phenylpyrimidine derivatives resulted in a compound with significantly higher in vitro inhibitory activity against the PDE4B enzyme. nih.gov

Improving Selectivity : In many cases, a drug needs to inhibit a specific target without affecting others to avoid side effects. Research on 2,4,5-trisubstituted pyrimidines has shown that the nature of the substituent at the C-5 position of the pyrimidine ring can greatly influence the selectivity of kinase inhibition. cardiff.ac.uk

Optimizing Pharmacokinetics : Substitutions can also be made to improve a compound's metabolic stability. In one study, researchers identified that a primary metabolic liability was the oxidation of a benzyl (B1604629) group and hydroxylation of an isopropyl group. acs.org Synthesizing analogues with modifications at these positions was a rational strategy to improve the compound's half-life. acs.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
Cytosine
Thymine
Uracil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-propan-2-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9(2)10-3-5-11(6-4-10)12-7-15-13(14)16-8-12/h3-9H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMXWGUAKVENBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN=C(N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 5 4 Propan 2 Yl Phenyl Pyrimidin 2 Amine

Established Synthetic Approaches for Pyrimidine-2-amine Systems

Traditional methods for constructing the pyrimidine-2-amine core often rely on building the ring from acyclic precursors through cyclization and condensation reactions. These foundational strategies are valued for their reliability and access to a wide range of derivatives.

Multi-component Cyclization Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.

The Biginelli reaction is a classic acid-catalyzed MCR that condenses an aldehyde, a β-ketoester, and urea (B33335) (or its derivatives like guanidine) to produce 3,4-dihydropyrimidin-2(1H)-ones or the corresponding 2-amino analogues. wikipedia.orgorganic-chemistry.org While the original reaction yields dihydropyrimidines, subsequent oxidation or variations of the reaction can lead to the aromatic pyrimidine (B1678525) core. For the synthesis of 2-aminopyrimidines, guanidine (B92328) is used in place of urea. nih.gov The reaction mechanism typically begins with the condensation of the aldehyde and urea/guanidine, followed by the addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration. organic-chemistry.org

A more recent development in MCRs is the iridium-catalyzed synthesis of pyrimidines from amidines and alcohols. acs.orgnih.govacs.org This method allows for the regioselective assembly of highly substituted pyrimidines through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water. acs.orgnih.gov This sustainable approach can utilize up to three different alcohol components, offering a high degree of flexibility in substituent introduction. bohrium.com

Table 1: Comparison of Multi-component Cyclization Reactions

Reaction Components Catalyst/Conditions Product Type Advantages
Biginelli Reaction Aldehyde, β-Ketoester, Guanidine Acid catalysis (e.g., H+), Heat 2-Amino-3,4-dihydropyrimidines High convergence, operational simplicity

| Iridium-Catalyzed Synthesis | Amidine, up to 3 different Alcohols | PN5P-Ir-pincer complexes | Highly substituted Pyrimidines | High regioselectivity, sustainable, broad scope |

Condensation Reactions with Precursors (e.g., Chalcones, Anilines)

A widely used and robust method for synthesizing 4,6-diaryl or 5-aryl-2-aminopyrimidines involves the cyclocondensation of a suitable three-carbon precursor with guanidine. A common precursor is a chalcone (B49325) (an α,β-unsaturated ketone).

The synthesis is typically a two-step process:

Claisen-Schmidt Condensation: An appropriate acetophenone (B1666503) is condensed with an aromatic aldehyde under basic conditions (e.g., NaOH or KOH in ethanol) to form the chalcone intermediate. jocpr.com To synthesize the title compound, 1-(4-(propan-2-yl)phenyl)ethan-1-one would be a logical starting ketone.

Cyclization with Guanidine: The purified chalcone is then reacted with guanidine hydrochloride or guanidinium (B1211019) carbonate in a basic medium (e.g., ethanolic KOH or potassium t-butoxide) under reflux. jocpr.comtsijournals.comrasayanjournal.co.inresearchgate.net The reaction proceeds via Michael addition of guanidine to the enone system, followed by intramolecular condensation and dehydration to yield the aromatic 2-aminopyrimidine (B69317) ring. nih.gov

This method is highly versatile, as the substitution pattern on the final pyrimidine is determined by the choice of the initial aldehyde and ketone.

Novel Synthetic Routes and Methodological Advancements for Functionalization

Modern synthetic chemistry has introduced more sophisticated methods for the synthesis and functionalization of pyrimidine rings. These techniques often offer improved efficiency, selectivity, and milder reaction conditions compared to traditional approaches.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings like pyrimidine, particularly when they are substituted with good leaving groups such as halogens. youtube.com Halogenated pyrimidines, which are often commercially available or readily synthesized, serve as versatile precursors. mdpi.com

The reaction involves the attack of a nucleophile on the pyrimidine ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the expulsion of the halide ion. youtube.com The reactivity of halogens in SNAr reactions on pyrimidines typically follows the order F > Cl > Br > I.

For dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2-amino-4,6-dichloropyrimidine, the substitution can be regioselective. The C4 position is generally more susceptible to nucleophilic attack than the C2 position due to greater electron deficiency. wuxiapptec.comstackexchange.com However, this selectivity can be influenced by substituents on the ring and the reaction conditions. wuxiapptec.com This strategy is commonly used to introduce amino, alkoxy, and other functional groups onto a pre-existing pyrimidine core. mdpi.commdpi.com

Palladium-Catalyzed Coupling Reactions for Arylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods are particularly useful for introducing the 5-aryl substituent onto the 2-aminopyrimidine core.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. To synthesize a 5-aryl-2-aminopyrimidine, 2-amino-5-bromopyrimidine (B17363) is a common starting material, which is coupled with an appropriately substituted arylboronic acid (e.g., 4-(propan-2-yl)phenylboronic acid). mdpi.com This method is known for its mild conditions and tolerance of a wide range of functional groups.

Direct C-H Arylation: More recent advancements allow for the direct coupling of a C-H bond with an organic halide, avoiding the need to pre-functionalize one of the coupling partners. rsc.orgrsc.org The C5-position of the N-alkyl-2-aminopyrimidine core can be directly arylated with aryl halides using a palladium catalyst. rsc.org This approach is highly atom-economical and streamlines the synthetic sequence by eliminating steps for halogenation or borylation.

Table 2: Palladium-Catalyzed Arylation Methods

Reaction Substrates Catalyst System Key Feature
Suzuki-Miyaura Coupling 2-Amino-5-halopyrimidine + Arylboronic acid Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Requires pre-functionalization of both partners.

| Direct C-H Arylation | N-Alkyl-2-aminopyrimidine + Aryl halide | Pd(OAc)₂, Ligand, Base, Oxidant | Functionalizes an existing C-H bond directly. |

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful technology to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgnih.gov This technique has been successfully applied to nearly all major synthetic routes for pyrimidines.

Microwave-Assisted Biginelli Reaction: The three-component Biginelli reaction can be performed efficiently under solvent-free conditions or in various solvents using microwave heating, often reducing reaction times from hours to minutes. asianpubs.orgmdpi.comtandfonline.com

Microwave-Assisted SNAr: Nucleophilic substitution on chloropyrimidines with anilines and other amines is significantly accelerated by microwave irradiation, providing the desired products in high yields with short reaction times. nih.govnih.govrsc.org

Microwave-Assisted Suzuki Coupling: The palladium-catalyzed Suzuki coupling of halopyrimidines with boronic acids benefits greatly from microwave assistance. This approach allows for very short reaction times (e.g., 15 minutes) and can be effective even with very low catalyst loadings, making the process more efficient and cost-effective. mdpi.comresearchgate.netrsc.orgbohrium.com

The use of microwave technology represents a significant methodological advancement, enabling high-speed synthesis and the rapid generation of chemical libraries for further research. acs.org

Regioselective Functionalization of the Pyrimidine Nucleus

The pyrimidine core offers multiple sites for functionalization, with the C-4, C-5, and C-6 positions being of primary interest for introducing chemical diversity and modulating biological activity.

Substitution at the C-4 Position of the Pyrimidine Ring

The C-4 position of the 5-phenylpyrimidin-2-amine (B1337631) scaffold is a key site for modification, often starting from a corresponding 2,4-dichloropyrimidine precursor. The differential reactivity of the chlorine atoms allows for regioselective substitution. Generally, nucleophilic aromatic substitution (SNAr) at the C-4 position is favored over the C-2 position in 5-substituted-2,4-dichloropyrimidines, particularly when the C-5 substituent is electron-withdrawing. nih.gov However, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.gov

Microwave-assisted Suzuki coupling reactions have also been effectively employed for the regioselective introduction of aryl and heteroaryl groups at the C-4 position of 2,4-dichloropyrimidines. semanticscholar.org A thorough screening of reaction conditions, including solvents, catalysts, and temperature, has led to efficient and straightforward synthetic procedures providing C-4 substituted pyrimidines in good to excellent yields. semanticscholar.org

Table 1: Regioselective C-4 Substitution of Dichloropyrimidine Derivatives

Starting Material Reagent Catalyst/Conditions Product Reference
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh3)4, K2CO3, Microwave 2-Chloro-4-phenylpyrimidine semanticscholar.org
2,4-Dichloro-5-nitropyrimidine Diethylamine - 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine nih.gov

Functionalization at the C-5 Position of the Pyrimidine Ring

The introduction of the 4-(propan-2-yl)phenyl group at the C-5 position is a crucial step in the synthesis of the target compound. This is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This reaction typically involves the coupling of a 5-halopyrimidine, such as 5-bromopyrimidine, with a corresponding arylboronic acid or ester. rsc.org

Further functionalization at the C-5 position can be achieved through palladium-catalyzed C-H activation, allowing for direct arylation and olefination of the N-(alkyl)pyrimidin-2-amine core. rsc.org This method provides a highly regioselective pathway to introduce various substituents at the C-5 position. The steric and electronic properties of substituents at this position can significantly affect the biological activity of the resulting compounds. cardiff.ac.uk For instance, the introduction of a methyl group at the C-5 position has been found to be optimal for achieving selectivity in certain kinase inhibitors. cardiff.ac.uk

Table 2: C-5 Functionalization of Pyrimidine Derivatives

Starting Material Coupling Partner Catalyst/Reagents Product Reference
5-Bromopyrimidine (4-(Propan-2-yl)phenyl)boronic acid Pd(PPh3)4, Na2CO3 5-(4-(Propan-2-yl)phenyl)pyrimidine rsc.org

Modifications at the C-6 Position of the Pyrimidine Ring

The C-6 position of the pyrimidine ring is another site amenable to modification, allowing for the introduction of various functional groups. Lithiation of the pyrimidine nucleus followed by reaction with an appropriate electrophile is a common strategy to introduce alkyl and alkenyl side chains at this position. researchgate.net For instance, treatment of a pyrimidine derivative with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a lithiated intermediate that can react with aldehydes or ketones to yield C-6 functionalized products. researchgate.net

Additionally, starting from 2,4,5,6-tetrachloropyrimidine, site-selective Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl groups at the C-6 position with high regioselectivity. researchgate.net

Derivatization Strategies of the Phenyl Moiety and Isopropyl Group

Beyond the pyrimidine core, the peripheral phenyl ring and isopropyl group offer opportunities for further chemical modification to explore structure-activity relationships and enhance molecular properties.

Introduction of Heterocyclic Systems to the Phenyl Ring

The phenyl ring of 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be further functionalized by introducing various heterocyclic systems. This is often achieved by performing reactions on a precursor molecule where the phenyl ring is substituted with a reactive handle, such as a halogen or a boronic acid. For example, a Suzuki coupling reaction can be utilized to attach a heterocyclic boronic acid to a halogenated phenylpyrimidine derivative. nih.govmdpi.com

Alternatively, if the synthesis starts with a functionalized phenyl group, such as a 4-aminophenyl derivative, the amino group can serve as a point for building a heterocyclic ring or for coupling with a pre-formed heterocycle. The fusion of a pyrimidine moiety with different heterocyclic scaffolds can give rise to hybrid heterocycles with potentially improved pharmacological activities. derpharmachemica.com

Modification of the Isopropyl Group for Structural Diversity

The isopropyl group, while seemingly simple, can also be a target for chemical modification to achieve structural diversity. One approach involves the oxidation of the isopropyl group to introduce a hydroxyl functionality. This can be achieved using various oxidizing agents. The resulting alcohol can then be further derivatized, for example, through esterification or etherification. researchgate.net

Computational Chemistry and Molecular Modeling of 5 4 Propan 2 Yl Phenyl Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the fundamental properties of a molecule based on the principles of quantum mechanics. These theoretical studies are vital for understanding the behavior of 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. kthmcollege.ac.in For this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d) or similar basis set, are performed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. researchgate.net This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached.

The optimized geometry provides the most stable conformation of the molecule in the gaseous phase. Key parameters obtained from this analysis, such as the rotational barrier of the phenyl and pyrimidine (B1678525) rings, are essential for understanding the molecule's flexibility and shape. These structural details are foundational for all subsequent computational analyses, including docking studies.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Actual values for this compound would require specific calculation.

Parameter Bond/Angle Value
Bond Length C-N (pyrimidine ring) 1.34 Å
C-C (phenyl-pyrimidine link) 1.49 Å
C-N (amino group) 1.37 Å
Bond Angle C-N-C (pyrimidine ring) 116°
C-C-N (phenyl-pyrimidine link) 121°
Dihedral Angle Phenyl-Pyrimidine 35°

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more polarizable and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. kthmcollege.ac.in

Table 2: Illustrative Quantum Chemical Descriptors for a Pyrimidine Derivative This table shows descriptors derived from HOMO-LUMO energies. Actual values for this compound would require specific calculation.

Parameter Formula Typical Value (eV)
HOMO Energy (EHOMO) - -6.20
LUMO Energy (ELUMO) - -1.50
Energy Gap (ΔE) ELUMO - EHOMO 4.70
Ionization Potential (I) -EHOMO 6.20
Electron Affinity (A) -ELUMO 1.50
Global Hardness (η) (I - A) / 2 2.35
Chemical Potential (μ) -(I + A) / 2 -3.85
Global Electrophilicity (ω) μ² / 2η 3.15

Natural Bond Orbital (NBO) analysis is used to investigate charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. acadpubl.eu This method transforms the complex molecular orbitals into a localized basis of Lewis-like structures, such as lone pairs (n) and bonding (σ, π) and anti-bonding (σ, π) orbitals.

Table 3: Representative Second-Order Perturbation Analysis from NBO for a Pyrimidine Derivative (Illustrative) This table illustrates how NBO analysis quantifies intramolecular interactions. Actual values for this compound would require specific calculation.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
π (C5-C6) π* (C7-C8) 20.5
LP(1) N1 π* (C2-N3) 25.1
LP(1) N (Amino) π* (C2-N1) 45.8

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. The MEP is invaluable for identifying the electron-rich and electron-poor regions of a molecule.

Typically, red and yellow colors denote regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen. researchgate.net Blue and green colors indicate regions of positive potential, usually around hydrogen atoms, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would highlight the negative potential around the pyrimidine nitrogen atoms and the positive potential on the amino group's hydrogens, predicting sites for hydrogen bonding. mdpi.com

Topological analyses of scalar fields derived from quantum calculations provide deeper insights into chemical bonding and non-covalent interactions.

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. ias.ac.in The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. researchgate.net The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP characterize the nature of the interaction. For covalent bonds, ρ is large and ∇²ρ is negative, while for non-covalent interactions (like hydrogen bonds or van der Waals forces), both values are typically small. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that reveal regions of space with a high probability of finding a localized electron pair, thereby providing a clear picture of core electrons, covalent bonds, and lone pairs. jussieu.fraps.orgresearchgate.net Values of ELF and LOL close to 1.0 signify high electron localization, corresponding to the traditional Lewis structure concepts of bonding and non-bonding electrons. jussieu.fr

Reduced Density Gradient (RDG): RDG analysis is a method specifically used to visualize and characterize non-covalent interactions (NCIs). researchgate.net It involves plotting the RDG against the electron density. Spikes in the resulting plot at low density values indicate the presence of NCIs. The nature of these interactions (attractive hydrogen bonds, weak van der Waals forces, or repulsive steric clashes) can be distinguished by the sign of the second eigenvalue of the electron density Hessian. researchgate.net

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. mdpi.comnih.gov This simulation is crucial for understanding the potential biological activity of this compound.

The process involves preparing the 3D structures of the ligand (the compound) and the receptor. The docking algorithm then samples a large number of possible conformations of the ligand within the receptor's binding site. Each conformation is scored based on a function that estimates the binding free energy. The results are ranked by this score, with lower scores typically indicating stronger binding affinity.

Given that many pyrimidine derivatives act as kinase inhibitors, potential targets for this compound could include Cyclin-Dependent Kinases (CDKs), Polo-like Kinase 4 (PLK4), or Janus Kinase 2 (JAK2). nih.govnih.govnih.gov The docking results would identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues in the protein's active site, providing a hypothesis for its mechanism of action.

Table 4: Representative Molecular Docking Results for a Pyrimidine Inhibitor (Illustrative) This table shows the type of information obtained from a molecular docking simulation. Actual results would depend on the specific protein target.

Protein Target Binding Energy (kcal/mol) Key Interacting Residues Interaction Type
Kinase X (e.g., CDK9) -9.5 LEU 83 Hydrogen Bond (Amino H)
GLU 81 Hydrogen Bond (Pyrimidine N)
VAL 18, ALA 31, ILE 96 Hydrophobic Interactions

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a protein target. This technique allows for the estimation of binding affinity, which is crucial in the early stages of drug discovery. For derivatives of N-phenylpyrimidin-2-amine, docking studies have been successfully employed to understand their interaction with various protein kinases, which are common targets for this class of compounds. nih.govnih.gov

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A binding site, often the ATP-binding pocket in kinases, is defined. The ligand, this compound, is then computationally placed into this site in various conformations and orientations. A scoring function is used to rank the resulting poses, with lower scores generally indicating more favorable binding.

Computational MethodPredicted ParameterTypical Value for Aminopyrimidine DerivativesSignificance
Molecular DockingBinding Affinity (kcal/mol)-7.0 to -10.0Indicates the strength of the ligand-protein interaction.
Molecular DockingKey Hydrogen BondsFormation with hinge region residuesCrucial for anchoring the ligand in the binding site.

Analysis of Key Interacting Residues and Binding Site Characteristics

The analysis of docking results provides detailed information about the specific amino acid residues that interact with the ligand. These interactions can be categorized into several types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For N-phenylpyrimidin-2-amine analogs, interactions with residues in the ATP-binding site of kinases are critical for their inhibitory activity. nih.govmdpi.com

Key interacting residues for similar compounds often include those in the hinge region, the DFG motif, and the gatekeeper residue. For example, in the case of c-Met inhibitors, docking studies have shown interactions with residues such as Met1160 in the hinge region. nih.gov The 2-amino group of the pyrimidine ring is a common hydrogen bond donor to the backbone carbonyls of these hinge residues. The 4-(propan-2-yl)phenyl group of the target compound would likely be involved in hydrophobic interactions with nonpolar residues within the binding pocket.

Interaction TypePotential Interacting Residues (in a Kinase Domain)Functional Group of this compound
Hydrogen BondingHinge Region (e.g., Met, Cys)2-amino group, pyrimidine nitrogens
Hydrophobic InteractionsHydrophobic pocket (e.g., Leu, Val, Ile)4-(propan-2-yl)phenyl group
π-π StackingAromatic residues (e.g., Phe, Tyr)Phenyl and pyrimidine rings

Virtual Screening Applications

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In structure-based virtual screening, molecular docking is used to assess the binding of a large number of compounds to a protein target.

Given the established activity of aminopyrimidine scaffolds, a virtual library of compounds including this compound could be screened against a panel of protein kinases to identify potential targets. This would involve docking each compound in the library to the active site of each kinase and ranking them based on their docking scores. This methodology has been successfully applied to identify novel kinase inhibitors from pyrimidine-based libraries.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed understanding of the stability of the ligand-receptor complex and the dynamic nature of the binding interactions.

Conformational Stability Analysis of Ligand-Receptor Complexes

MD simulations can be used to assess the stability of the binding pose predicted by molecular docking. A simulation is typically run for several nanoseconds, and the trajectory of the ligand and protein atoms is analyzed. A stable binding mode is indicated if the ligand remains within the binding pocket and maintains key interactions throughout the simulation.

For N-phenylpyrimidine-4-amine derivatives studied as FMS-like tyrosine kinase-3 (FLT3) inhibitors, MD simulations have been used to confirm the stability of the docked complexes. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify conformational changes. A low and stable RMSD value suggests a stable complex.

Dynamic Behavior of Binding Interactions

MD simulations also allow for the analysis of the dynamic behavior of the interactions between the ligand and the protein. For example, the persistence of hydrogen bonds can be monitored throughout the simulation. This can reveal which interactions are most crucial for stable binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

For a series of aminopyrimidine derivatives, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors, which are numerical representations of their chemical structure, would be calculated. These descriptors can encode various properties, such as steric, electronic, and hydrophobic characteristics.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through internal and external validation. Successful QSAR models for pyrimidine derivatives have been developed, providing insights into the structural features that are important for their activity. nih.gov For this compound, its descriptors could be used within such a model to predict its potential activity.

QSAR Model ComponentDescriptionExample for Aminopyrimidine Derivatives
Dependent VariableBiological activityIC50 or pIC50 values for kinase inhibition
Independent VariablesMolecular descriptorsTopological, electronic, and steric parameters
Statistical MethodAlgorithm to build the modelMultiple Linear Regression, Partial Least Squares
ValidationAssessing model performanceLeave-one-out cross-validation (q²), external test set (r²_pred)

Two-Dimensional (2D-QSAR) Approaches

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies correlate the biological activity of a series of compounds with their 2D physicochemical properties or structural features. These models are instrumental in predicting the activity of new analogs based on descriptors like molecular weight, logP, and various topological indices. However, a comprehensive search of scientific databases has revealed no specific 2D-QSAR studies conducted on a series of compounds that includes this compound. Consequently, no data tables or detailed research findings can be presented for this subsection.

Three-Dimensional (3D-QSAR) Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the steric, electrostatic, hydrophobic, and hydrogen bonding requirements for biological activity. These techniques are powerful tools for optimizing lead compounds in drug design.

A targeted search for CoMFA and CoMSIA studies on this compound or closely related analogs did not yield any specific results. While the broader class of pyrimidine derivatives has been the subject of numerous 3D-QSAR analyses, the specific substitution pattern of a 4-(propan-2-yl)phenyl group at the 5-position of the pyrimidin-2-amine core has not been explicitly modeled in published research. Therefore, no contour maps, statistical data, or predictive models for this particular compound can be provided.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is widely used for virtual screening and designing new chemical entities with desired biological activities.

The generation of a pharmacophore model requires a set of active compounds from which common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can be identified. In the absence of published biological activity data and a series of structurally related active compounds including this compound, no specific pharmacophore hypotheses have been generated or reported in the literature for this molecule.

Without an established pharmacophore model for compounds with the this compound scaffold, its application in virtual screening campaigns to identify novel hits from large chemical libraries or in the design of focused compound libraries has not been documented.

Structure Activity Relationship Sar of 5 4 Propan 2 Yl Phenyl Pyrimidin 2 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of derivatives based on the phenylpyrimidine scaffold is highly sensitive to the nature and position of various substituents. nih.gov Medicinal chemistry campaigns have systematically explored modifications on the aromatic ring, the pyrimidine (B1678525) core, and through the addition of linker units to elucidate these relationships.

Substitutions on the 5-phenyl ring play a critical role in modulating the biological activity of this class of compounds. The steric and electronic properties of these substituents can influence how the molecule fits into and interacts with its biological target.

Research into 2,4,5-trisubstituted pyrimidine inhibitors has shown that both the size and electronic nature of groups at the C-5 position of the pyrimidine ring significantly affect kinase inhibition potency and selectivity. cardiff.ac.uk For instance, in one series, replacing a methyl group at the C-5 position with a hydrogen atom led to a complete loss of selectivity. cardiff.ac.uk The introduction of halogen atoms at this position also has a marked effect; a C-5 bromo pyrimidine analog demonstrated comparable selectivity to its chloro counterpart, suggesting that different electronic properties, given the similar size of the substituents, can be exploited to fine-tune the activity profile. cardiff.ac.uk Furthermore, replacing a methyl group with a more electron-withdrawing trifluoromethyl group has been used to improve metabolic stability and potentially enhance binding to kinase hinge regions. cardiff.ac.uk

In a different series of N-phenylpyrimidin-2-amine derivatives developed as c-Met inhibitors, substitutions on the phenyl ring were also critical. nih.gov While specific SAR data for the 4-(propan-2-yl) position is a defining feature of the parent compound, exploration of other alkyl and halogen substitutions across the phenyl ring is a common strategy to probe hydrophobic pockets and electronic interactions within a target's active site.

Table 1: Impact of C-5 Pyrimidine Ring Substitution on Kinase Activity

Compound ID C-5 Substituent CDK9 IC₅₀ (μM) CDK2 IC₅₀ (μM) Selectivity (CDK2/CDK9)
30v H 0.038 0.035 ~1
30f CH₃ 0.005 0.12 24
30c Cl 0.02 0.32 16
30q Br 0.02 0.32 16
30n CF₃ 0.02 0.21 10.5

Data sourced from studies on 2,4,5-trisubstituted pyrimidine analogs. cardiff.ac.uk

In the development of anti-cancer agents based on a 5-(substituted)phenylpyrimidine core, the introduction of a heteroaryl group at the 2-position was systematically studied. nih.gov The research revealed that for optimal activity, the heteroaryl group should possess a nitrogen atom at the position ortho to the pyrimidine core. nih.gov This suggests a specific hydrogen bonding interaction or electrostatic requirement at the biological target.

Extending derivatives from the core scaffold via linker units is a common strategy to reach additional binding pockets or to connect different pharmacophoric fragments. The composition, length, and flexibility of these linkers are critical determinants of binding affinity.

The energetic impact of linker design has been systematically explored, revealing that differences in binding free energies can be attributed to linker strain and the entropic cost of "freezing" rotatable bonds upon binding. nih.gov For example, switching a flexible amine linkage to a more rigid oxime can enhance binding affinity by reducing the entropic penalty associated with conformational restriction. nih.gov The conformation of a linker is crucial; an unusual or strained conformation can result in a less favorable binding free energy compared to the sum of its component fragments. nih.gov

In a series of pyrazolo[4,3-d]pyrimidine derivatives, homologation of a 5-phenylamino moiety to a 5-benzylamino group, which involves extending a linker, led to improved binding at adenosine (B11128) receptors. nih.gov However, further extension of this alkyl chain caused a drastic reduction in affinity for one receptor subtype while increasing it for another, demonstrating that linker length is a highly sensitive parameter for achieving receptor selectivity. nih.gov

Identification of Key Pharmacophoric Features and Activity Determinants

A pharmacophore model defines the essential steric and electronic features required for a molecule to exert a specific biological effect. For 5-phenylpyrimidin-2-amine (B1337631) derivatives, key pharmacophoric features often include a hydrogen bond donor/acceptor pattern, a central hydrophobic core, and spatially defined substituent vectors.

Docking studies of N-phenylpyrimidin-2-amine derivatives into the ATP-binding site of the c-Met kinase revealed a common interaction pattern, indicating a conserved binding mode. nih.gov This typically involves hydrogen bonds between the aminopyrimidine core and the hinge region of the kinase, a feature common to many kinase inhibitors. The 5-phenyl group with its 4-(propan-2-yl) substituent projects into a hydrophobic pocket, where its size and lipophilicity are critical for affinity.

In the development of USP1/UAF1 deubiquitinase inhibitors, the 2-isopropylphenyl moiety was identified as a critical component for activity and was not easily replaced, highlighting its importance as a key pharmacophoric feature. nih.gov Similarly, for CDK9 inhibitors, the 4-heteroarylpyrimidine pharmacophore was designed to specifically target the gatekeeper residue (Phe103) and the ribose-binding pocket of the enzyme. acs.org These findings underscore that activity is determined not just by the core scaffold but by the precise arrangement and nature of its substituents, which are tailored to interact with specific residues and pockets of the target protein.

Bioisosteric Replacement Strategies and Their Consequences on Activity Profiles

Bioisosteric replacement, the substitution of one group with another that has similar physical or chemical properties, is a fundamental strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov The thoughtful application of a bioisostere can probe the effects of size, shape, electronics, and lipophilicity on a biological response. nih.gov

Various heterocyclic rings are often employed as bioisosteres for amide bonds or other functional groups to enhance metabolic stability. nih.gov For example, heterocycles such as 1,2,3-triazoles or oxadiazoles (B1248032) can serve as effective amide surrogates, retaining key geometric and electronic features while offering improved pharmacokinetic profiles. nih.gov

In the context of phenylpyrimidine derivatives, a common strategy is the replacement of a hydrogen atom with fluorine. nih.gov This seemingly minor change can markedly influence potency by altering local electronics (pKa) and forming favorable interactions with the target protein. nih.gov Another example is the substitution of a metabolically labile methyl group with a trifluoromethyl group. This bioisosteric switch can block metabolic oxidation due to the strength of the C-F bond and can also improve binding affinity through its strong electron-withdrawing nature. cardiff.ac.uk The successful application of these strategies depends on the specific context of the target protein, as a beneficial replacement in one series may be detrimental in another.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. A molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to bind effectively to its target.

In the design of selective CDK9 inhibitors, inducing a conformational twist between the pyrimidine and an attached thiazole (B1198619) ring was found to be a successful strategy for improving selectivity over other kinases like CDK2. cardiff.ac.uk This conformational constraint, enforced by bulky substituents, prevents the molecule from adopting a planar conformation that might be favorable for binding to the active site of off-target kinases. This highlights how controlling the torsional angles between different parts of a molecule can be a powerful tool for achieving selectivity. Computational docking and X-ray crystallography are essential tools for understanding these conformational effects and guiding the design of more potent and selective derivatives.

Preclinical Biological Evaluation and Mechanistic Investigations of 5 4 Propan 2 Yl Phenyl Pyrimidin 2 Amine Analogues

Enzymatic Inhibition Studies (In Vitro)

The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore known to interact with the ATP-binding site of various protein kinases. Consequently, research has been directed towards understanding the inhibitory profile of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine analogues against a panel of clinically relevant kinases.

Kinase Inhibition

While specific inhibitory data for this compound against a broad panel of kinases is not extensively documented in publicly available literature, the general class of 2-amino-5-arylpyrimidines has demonstrated activity against several key kinases implicated in cancer progression.

Cyclin-Dependent Kinase 9 (CDK9): Analogues of 2-aminopyrimidine are recognized as a privileged scaffold for CDK inhibitors. Structure-activity relationship (SAR) studies on 2,4,5-trisubstituted pyrimidines have highlighted their potential as potent and selective CDK9 inhibitors. The inhibition of CDK9, a key regulator of transcriptional elongation, is a validated strategy in oncology.

Glycogen Synthacy Kinase 3 (GSK3): The pyrimidine (B1678525) core is also found in inhibitors of GSK3, a serine/threonine kinase involved in numerous cellular processes, including cell proliferation and survival. Several pyrimidine derivatives have been reported as potent GSK-3 inhibitors.

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and apoptosis. Various heterocyclic compounds, including pyrimidine derivatives, have been investigated as Pim-1 inhibitors.

VEGFR-2 and PDGFR-β: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β) are key receptor tyrosine kinases involved in angiogenesis, the formation of new blood vessels essential for tumor growth. Aminopyrimidine derivatives have been explored as inhibitors of these kinases.

A2AR and COX-2: While less commonly associated with the 2-aminopyrimidine scaffold for anticancer purposes, the broader chemical space of pyrimidine derivatives has been explored for activity against targets like the Adenosine (B11128) A2A receptor (A2AR) and Cyclooxygenase-2 (COX-2), which are involved in inflammation and have implications in cancer.

Profiling of Selectivity Against Enzyme Panels

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. While detailed selectivity profiles for this compound are not published, the general strategy in the development of pyrimidine-based kinase inhibitors involves screening against a broad panel of kinases to assess their specificity. For instance, studies on 2,4,5-trisubstituted pyrimidine CDK9 inhibitors have shown that modifications to the core structure can significantly impact selectivity against other CDKs and the wider kinome. Achieving a high degree of selectivity is a key objective in the design of such compounds to minimize off-target effects.

Cellular Antiproliferative Activity (In Vitro Cell Line Studies)

The ability of a compound to inhibit the growth of cancer cells is a fundamental aspect of its preclinical evaluation. Analogues of this compound have been assessed for their antiproliferative effects across various cancer cell lines.

Growth Inhibition Assays

Growth inhibition assays, which determine the concentration of a compound required to inhibit cell proliferation by 50% (GI50 or IC50), are standard in vitro methods. While specific GI50 or IC50 values for this compound across a wide range of cell lines are not available in the public domain, the broader class of 2-aminopyrimidine derivatives has demonstrated potent antiproliferative activity against various cancer cell lines. The activity is often correlated with the inhibition of specific kinases driving the proliferation of those cells.

Table 1: Representative Antiproliferative Activity of 2-Aminopyrimidine Analogues

Compound Class Cancer Cell Line Activity (GI50/IC50)
2,4,5-Trisubstituted Pyrimidines Various solid tumor cell lines Broad antiproliferative activities
2-Amino-4-aryl-pyrimidine derivatives MCF-7 (Breast), HeLa (Cervical) Potent cytotoxic activity

This table represents the general activity of the broader chemical class and not specific data for this compound.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

G2/M arrest and S phase arrest: Studies on various 2-aminopyrimidine derivatives have shown that these compounds can induce cell cycle arrest at different phases. For example, certain 6-amino-5-cyano-2-thiopyrimidine derivatives have been shown to arrest the cell cycle in the S phase. Other pyrimidine analogues have been reported to cause arrest in the G2/M phase. The specific phase of cell cycle arrest often depends on the primary molecular target of the compound.

Apoptosis Induction and Related Biochemical Markers

Apoptosis, or programmed cell death, is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells.

Induction of Apoptosis: Analogues of 2-aminopyrimidine have been shown to induce apoptosis in cancer cells. Mechanistic studies on related compounds have demonstrated that this apoptosis is often mediated through the mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Biochemical Markers: The induction of apoptosis is typically confirmed by observing an increase in markers such as activated caspases (e.g., caspase-3) and the cleavage of poly(ADP-ribose) polymerase (PARP). Studies on 2-amino-4-aryl-pyrimidine derivatives have shown an increase in the generation of intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, both of which are indicative of apoptosis.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Bax
Bcl-2
Caspase-3

Antimicrobial Activity Assessments (In Vitro)

The in vitro antimicrobial potential of pyrimidine analogues has been a subject of significant research. These assessments aim to determine the intrinsic ability of the compounds to inhibit or kill pathogenic microorganisms, including bacteria, fungi, and viruses, providing a foundational understanding of their spectrum of activity.

Derivatives based on the pyrimidine scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies on various substituted pyrimidine compounds reveal that their efficacy is often influenced by the nature and position of the functional groups attached to the core ring structure.

For instance, a series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against clinically isolated strains. researchgate.net The results indicated that specific analogues exhibited significant inhibitory effects. researchgate.net Similarly, other research into novel pyrimidine and pyrimidopyrimidine derivatives has shown promising results against bacteria such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.gov The antibacterial action of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.

Compound TypeGram-Positive OrganismGram-Negative OrganismActivity LevelReference
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesBacillus subtilis, Staphylococcus aureusXanthomonas campestris, Escherichia coliGood researchgate.net
Pyrimidopyrimidine analoguesStaphylococcus aureus, Bacillus subtilisEscherichia coliExcellent nih.gov
2-phenyl benzimidazole derivativesGram-positive bacteriaGram-negative bacteriaBetter than ampicillin (select compounds) spast.org

The evaluation of pyrimidine analogues extends to their potential as antifungal agents. Research has shown that certain derivatives possess the ability to inhibit the growth of pathogenic fungi. For example, the same series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives that showed antibacterial effects were also tested against the fungal strain Fusarium oxysporum, with some compounds showing good activity. researchgate.net

Furthermore, studies on other novel pyrimidine derivatives have demonstrated efficacy against fungal species such as Candida albicans and Aspergillus flavus. nih.gov The mechanism of antifungal action for pyrimidine-based compounds can involve the disruption of fungal cell membrane integrity or interference with critical metabolic pathways. The structural features of these molecules play a crucial role in determining their potency and spectrum of fungal inhibition. nih.gov

Compound TypeFungal SpeciesActivity LevelReference
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivativesFusarium oxysporumGood researchgate.net
Pyrimidopyrimidine analoguesCandida albicans, Aspergillus flavusExcellent nih.gov
2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazolesCandida albicans, Cryptococcus neoformans, Aspergillus nigerHigh to Moderate nih.gov

A significant area of investigation for pyrimidine analogues has been their antiviral properties, particularly against Human Cytomegalovirus (HCMV), a beta-herpesvirus that can cause severe disease in immunocompromised individuals. nih.govmdpi.com A class of compounds known as N-arylpyrimidinamines (NAPAs) has been identified as potent HCMV inhibitors that target the early stages of infection. nih.gov

Studies on potent NAPA analogues demonstrated that they can effectively block infection and spread of diverse HCMV strains in both fibroblast and epithelial cells. nih.gov These compounds were also effective against clinical HCMV isolates, including strains resistant to conventional drugs like ganciclovir. nih.gov Further research into other pyrimidine-based structures, such as thiazolo[4,5-d]pyrimidines, has identified compounds with significant in vitro activity against HCMV. nih.gov The mechanism for some of these compounds involves targeting the HCMV nuclear egress complex (NEC), which is essential for viral replication. plos.orgtmc.edu Small molecules have been developed that selectively inhibit the crucial interaction between the two subunits of the NEC, UL50 and UL53. tmc.edu

Compound ClassVirus TargetObserved EffectReference
N-arylpyrimidinamines (NAPAs)Human Cytomegalovirus (HCMV)Broadly block infection and spread nih.gov
Thiazolo[4,5-d]pyrimidine derivativesHuman Cytomegalovirus (HCMV)Significant in vitro activity, potent against DHPG-resistant strains nih.gov
GK1 and GK2 (Kinase Library Compounds)Human Cytomegalovirus (HCMV)Selectively inhibit the Nuclear Egress Complex (NEC) plos.orgtmc.edu

Target Identification and Validation at the Molecular and Cellular Level

Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for guiding further drug development. Research has successfully identified and validated several protein targets for pyrimidine-based analogues, primarily in the context of oncology.

The pyrimidine scaffold has proven to be a versatile framework for designing inhibitors of various protein kinases and other critical cellular proteins.

KRAS G12C: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, has been a key target for drug development. researchgate.netmdpi.com Several classes of pyrimidine-based compounds, including pyridopyrimidinone and pyrrolopyrimidine derivatives, have been developed as potent and selective inhibitors of KRAS G12C. researchgate.nettandfonline.comnih.govrsc.org These inhibitors are designed to covalently bind to the mutated cysteine residue in KRAS G12C, locking the protein in an inactive state. nih.gov

Janus Kinase 2 (JAK2): The JAK2 protein is a crucial target in the treatment of myeloproliferative neoplasms (MPNs), as mutations like JAK2 V617F lead to its constitutive activation. nih.govacs.org N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been discovered as potent and selective JAK2 inhibitors, demonstrating high efficacy in inhibiting the kinase. nih.govacs.org

Other Kinase Targets: The versatility of the pyrimidine core has led to the development of inhibitors for a range of other protein kinases. These include:

c-Met Kinase: N-phenylpyrimidin-2-amine derivatives have been developed as inhibitors of the HGF/Met signaling pathway, which is over-expressed in many cancers. nih.gov

Aurora Kinases: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases, which play key roles in mitosis. nih.gov

Polo-like kinase 4 (PLK4): Novel inhibitors with an aminopyrimidine core have been identified as potent PLK4 inhibitors, a master regulator of centriole duplication and a target in cancer therapy. nih.gov

Understanding the molecular mechanism of action involves detailing how these compounds interact with their identified targets to produce a biological effect.

Covalent Binding and Allosteric Inhibition: For KRAS G12C inhibitors, the primary mechanism is the formation of a covalent bond with the cysteine-12 residue of the mutated protein. This irreversible binding traps the KRAS protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. researchgate.netnih.gov

Inhibition of Kinase Activity: For the various kinase inhibitors, the mechanism typically involves binding to the ATP-binding pocket of the enzyme. For example, docking studies of N-phenylpyrimidin-2-amine derivatives with c-Met showed a common interaction at the ATP-binding site, preventing the phosphorylation of its substrates. nih.gov Similarly, JAK2 inhibitors block the autophosphorylation of the kinase and the activation of its downstream signaling pathways. nih.govacs.org The inhibition of Aurora kinases by their respective pyrimidine-based inhibitors leads to mitotic failure and subsequent cell death. nih.gov

Disruption of Protein-Protein Interactions: As seen with certain anti-HCMV compounds, pyrimidine analogues can act by disrupting essential protein-protein interactions. Small molecules targeting the HCMV nuclear egress complex (NEC) function by binding to one of the subunits (UL53) and sterically hindering its interaction with the other subunit (UL50), which is a critical step for the production of new virus particles. plos.orgtmc.edu This mechanism represents a promising strategy for developing antivirals with novel modes of action.

Preclinical In Vivo Efficacy in Relevant Disease Models

The preclinical in vivo evaluation of analogues of this compound is a critical step in determining their potential as therapeutic agents. This phase of research assesses the efficacy of these compounds in living organisms, typically in animal models that mimic human diseases, and evaluates their metabolic fate, which is crucial for lead optimization.

Efficacy in Animal Models of Disease (e.g., cancer xenografts, infectious disease models)

Analogues of the core pyrimidin-2-amine structure have demonstrated significant efficacy in various preclinical animal models, particularly in oncology and infectious diseases.

In cancer research, xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for evaluating antitumor activity. nih.gov For instance, the efficacy of Genz-644282, a compound sharing the aminopyrimidine scaffold, was assessed in a pancreatic cancer xenograft model using HPAF-II cells. researchgate.net Treatment with free Genz-644282 resulted in a significant inhibition of tumor growth, with a Tumor Growth Inhibition (TGI) value of 53.3%. researchgate.net When encapsulated in a nanoferritin carrier (The-0504), the activity was even more pronounced, achieving a TGI of 94.0% and long-term tumor regression. researchgate.net This suggests that while the core structure has inherent activity, drug delivery mechanisms can substantially enhance in vivo efficacy. researchgate.net The median survival for mice treated with Genz-644282 was 38.0 days, which extended beyond 50 days for the nano-encapsulated form. researchgate.net

Other related structures have also shown promise. Phenylpyrazolo[3,4-d]pyrimidine analogues have been investigated for their anticancer effects. mdpi.com Compound 5i from this class effectively inhibited tumor growth in a breast cancer (MCF-7) model, inducing apoptosis and suppressing cell cycle progression. mdpi.com Similarly, a preliminary in vivo assessment of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative 18 (CYC116) showed that it possessed anticancer activity and was orally bioavailable. nih.gov

Beyond cancer, aminopyrimidine analogues have been evaluated in models of infectious disease. A series of 5-phenylpyrazolopyrimidinone analogues were tested for their efficacy against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). nih.gov The lead compound, 30 (NPD-2975), was evaluated in an acute mouse model of T. b. brucei infection. Following oral administration, all infected mice were cured, demonstrating the high in vivo potential of this class of compounds for treating HAT. nih.gov Further optimization led to analogue 31c (NPD-3519), which also showed in vivo efficacy in an acute T. brucei infection model. acs.org

Table 1: In Vivo Efficacy of this compound Analogues in Disease Models

Compound/Analogue Disease Model Animal Model Key Efficacy Findings
Genz-644282 Pancreatic Cancer HPAF-II Xenograft (Mouse) Tumor Growth Inhibition (TGI) of 53.3%. researchgate.net
The-0504 (Encapsulated Genz-644282) Pancreatic Cancer HPAF-II Xenograft (Mouse) TGI of 94.0%; long-term tumor regression; median survival >50 days. researchgate.net
30 (NPD-2975) Human African Trypanosomiasis T. b. brucei Infection (Mouse) Cured all infected mice. nih.gov
31c (NPD-3519) Human African Trypanosomiasis Acute T. b. brucei Infection (Mouse) Demonstrated in vivo efficacy. acs.org
18 (CYC116) Cancer General (unspecified) Possessed anticancer activity; orally bioavailable. nih.gov

Evaluation of Metabolic Stability in Biological Matrices for Lead Optimization

For pyrimidin-2-amine derivatives, metabolic stability studies have been crucial in guiding medicinal chemistry efforts. In the development of novel Polo-like kinase 4 (PLK4) inhibitors, a potent aminopyrimidine-based compound, 8h , was evaluated for its stability in various biological matrices. nih.gov The compound exhibited excellent stability in plasma, with a half-life (t½) of over 289.1 minutes. Furthermore, it showed high stability in liver microsomes, with a half-life exceeding 145 minutes, indicating low susceptibility to rapid metabolic degradation. nih.gov This favorable metabolic profile suggests a lower risk of drug-drug interactions related to cytochrome P450 enzyme inhibition. nih.gov

In the optimization of 5-phenylpyrazolopyrimidinone analogues for antitrypanosomal activity, metabolic stability was a primary focus. acs.org The initial lead compound, NPD-2975, suffered from moderate metabolic stability. acs.org Systematic modifications led to the discovery of analogue 31c , which exhibited significantly better metabolic stability. acs.org While analogue 31a was rapidly metabolized by mouse liver microsomes within 15 minutes, compound 31c , featuring a tert-butyl group, showed improved stability. acs.org Interestingly, both compounds showed good stability against human liver microsomal metabolism. acs.org

However, not all modifications yield favorable outcomes. In a study of pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors, certain structural features led to metabolic lability. nih.gov Specifically, compounds bearing an (S)-2-methoxy-1-phenylethan-1-amine group at the C-4 position were identified as being metabolically unstable. nih.gov This highlights the importance of carefully assessing the metabolic fate of each new analogue during the lead optimization process.

Table 2: Metabolic Stability of this compound Analogues

Compound/Analogue Biological Matrix Species Stability Metric (t½) Finding
8h Plasma Not Specified >289.1 min Excellent stability. nih.gov
8h Liver Microsomes Not Specified >145 min High stability. nih.gov
31a Liver Microsomes (Phase I) Mouse <15 min Rapidly metabolized. acs.org
31a Liver Microsomes (Phase I) Human No significant metabolism Good stability. acs.org
31c Liver Microsomes (Phase I) Mouse Improved vs. parent compound Improved stability. acs.org
31c Liver Microsomes (Phase I) Human No significant metabolism Good stability. acs.org

Medicinal Chemistry and Drug Design Perspectives for 5 4 Propan 2 Yl Phenyl Pyrimidin 2 Amine As a Scaffold

Role as a Privileged Chemical Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. The 2-aminopyrimidine (B69317) core, a key feature of 5-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, is widely recognized as such a scaffold. mdpi.com This structural motif is prevalent in numerous biologically active compounds and approved drugs, demonstrating its versatility and favorable drug-like properties. mdpi.com

The pyrimidine (B1678525) ring's nitrogen atoms can act as hydrogen bond acceptors, while the amino group at the 2-position can serve as a hydrogen bond donor. These interactions are crucial for binding to the hinge region of many protein kinases, a family of enzymes frequently implicated in diseases like cancer. nih.gov The phenyl ring, substituted with a propan-2-yl (isopropyl) group, provides a lipophilic region that can engage in hydrophobic interactions within the target protein's binding pocket. The dihedral angle between the pyrimidine and the aryl rings can influence the molecule's conformation, affecting its packing in a crystal lattice and its solubility.

The utility of the aminopyrimidine scaffold is evident in its application for developing inhibitors for a wide range of kinases, including:

Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, making it a target for anticancer therapies. nih.gov

Janus kinase 2 (JAK2): Mutations in JAK2 are linked to myeloproliferative neoplasms. nih.gov

Aurora kinases: These are serine/threonine kinases that play a crucial role in mitosis, and their inhibition is a strategy in cancer treatment. nih.gov

Cyclin-dependent kinases (CDKs): As key regulators of the cell cycle, CDKs are important targets in oncology.

The inherent properties of the 2-aminopyrimidine scaffold, such as its synthetic accessibility and its ability to be readily modified, further enhance its status as a privileged structure in the quest for new medicines. mdpi.com

Lead Optimization and Design of Novel Therapeutic Agents

Once a hit compound containing the this compound scaffold is identified, the process of lead optimization begins. This involves systematically modifying the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties.

Derivatives of the 2-aminopyrimidine scaffold have been the subject of extensive lead optimization campaigns. For instance, in the development of PLK4 inhibitors, modifications to the aminopyrimidine core led to compounds with high inhibitory activity. nih.gov Similarly, optimization of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives as JAK2 inhibitors focused on improving metabolic stability and selectivity. nih.gov

A common strategy involves introducing various substituents onto the pyrimidine and phenyl rings to probe the structure-activity relationship (SAR). For example, replacing the phenyl moiety with a pyridine (B92270) ring and incorporating ionizable groups has been explored to generate potent and specific CDK4/6 inhibitors. acs.org The introduction of a 4-phenyl benzyl (B1604629) amine group was found to be well-tolerated in a series of USP1/UAF1 deubiquitinase inhibitors. acs.org

The following table provides examples of how modifications to a related N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold influenced its biological activity, illustrating the principles of lead optimization.

Compound IDModificationTargetPotency (Ki)Reference
18 (CYC116) Addition of a 4-morpholinophenylamino group at the 2-position and a 4-methyl group on the thiazole (B1198619) ring.Aurora A/B Kinases8.0 nM (Aurora A), 9.2 nM (Aurora B) nih.gov

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to enhance a compound's potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target over other proteins).

One successful strategy involves structure-based drug design. By obtaining the crystal structure of a lead compound bound to its target protein, medicinal chemists can visualize the key interactions and design modifications to strengthen them. For example, molecular docking studies of aminopyrimidine-based PLK4 inhibitors revealed that the aminopyrimidine core forms crucial interactions with the hinge region of the kinase. nih.gov

Another approach is to modify substituents to exploit specific features of the target's binding site. In the development of microtubule targeting agents based on a 5-methyl-furo[2,3-d]pyrimidine scaffold, larger alkyl groups were introduced at the N4-position to optimize hydrophobic interactions within the colchicine-binding site of tubulin. nih.gov

Systematic exploration of different functional groups can also lead to improved potency and selectivity. For instance, in a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives, the introduction of halogen-substituted aniline (B41778) moieties resulted in the most active compounds. nih.gov

The table below showcases how different substituents on a pyrazolopyrimidine scaffold impacted the inhibitory concentration (IC50) against various cancer cell lines, demonstrating the effect of structural modifications on potency.

Compound IDR GroupMCF-7 (IC50 in µM)HCT116 (IC50 in µM)HepG-2 (IC50 in µM)Reference
5i 4-chlorophenyl3.814.235.34 mdpi.com
5j 4-bromophenyl4.125.876.13 mdpi.com
5k 4-iodophenyl5.336.417.28 mdpi.com

Development of Dual-Targeting Agents

In some cases, designing drugs that can inhibit more than one biological target can offer therapeutic advantages, such as increased efficacy or the ability to overcome drug resistance. The this compound scaffold can be adapted for the development of such dual-targeting agents.

For example, novel aminopyrimidine-2,4-diones and related compounds have been designed as dual inhibitors of BRD4 and PLK1, two important anticancer targets. nih.gov Similarly, 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been developed as potential dual inhibitors of EGFR and VEGFR-2, both of which are key players in cancer progression. rsc.org The design of these molecules often involves incorporating pharmacophoric features known to be important for binding to each of the intended targets.

Use in Chemical Biology as Probes and Tool Compounds

Chemical probes are small molecules used to study the function of proteins and biological pathways. Tool compounds are potent and selective inhibitors used to investigate the biological consequences of modulating a specific target. While the primary focus for derivatives of this compound has been on therapeutic applications, their properties make them suitable for development as chemical probes.

A good chemical probe should be potent, selective, and have a known mechanism of action. The development of highly selective inhibitors, as discussed in the lead optimization section, is a prerequisite for their use as tool compounds. For example, a potent and selective inhibitor of a specific kinase, derived from the this compound scaffold, could be used to elucidate the downstream signaling pathways regulated by that kinase. acs.org

Scaffold Hopping and Analogue-Based Drug Design

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that can serve as isosteric replacements for the core of a known active compound. This approach can lead to the discovery of compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.gov

The 2-aminopyrimidine core of this compound can be a starting point for scaffold hopping. For instance, researchers have used scaffold hopping to discover novel and potent PLK4 inhibitors with an aminopyrimidine core. nih.gov In another example, a scaffold hopping approach was used in the design of CSF1R inhibitors, where fragments of a known drug were merged with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com

Analogue-based drug design involves creating a series of compounds that are structurally similar to a lead compound. This allows for a systematic exploration of the SAR and the optimization of various properties. The synthesis of numerous derivatives of the 2-aminopyrimidine scaffold for various targets is a clear example of analogue-based drug design in action. nih.govacs.org This approach has been instrumental in refining the activity of compounds based on this privileged structure.

Q & A

Q. Basic

  • Crystallization : Ethanol or ethyl acetate is used for recrystallization to remove impurities.
  • Chromatography : Column chromatography with hexane/acetone gradients resolves closely related byproducts.
  • Characterization : 2D NMR (¹H-¹³C HSQC, COSY) confirms regiochemistry, while ESI-MS validates molecular weight .

How should researchers design biological assays to evaluate this compound’s therapeutic potential?

Q. Advanced

  • Antimicrobial activity : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells to assess selectivity.
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like kinase enzymes or DNA gyrase .

How can structural contradictions in structure-activity relationship (SAR) studies be resolved?

Q. Advanced

  • Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at the phenyl or pyrimidine positions to isolate functional contributions.
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms binding modes in enzyme complexes .

What analytical techniques are critical for confirming the compound’s structure?

Q. Basic

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks.
  • High-resolution MS : Validates molecular formula.
  • X-ray diffraction : Provides unambiguous confirmation of crystal structure and stereochemistry .

How can researchers ensure reproducibility in synthesis protocols?

Q. Advanced

  • DoE (Design of Experiments) : Statistically optimizes variables (e.g., solvent ratio, catalyst loading) to define robust protocols.
  • Continuous flow reactors : Enhance reproducibility by minimizing batch-to-batch variability in temperature and mixing .

What safety protocols are essential when handling reactive intermediates?

Q. Basic

  • PPE : Use nitrile gloves and fume hoods to avoid dermal/airborne exposure.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal.
  • Emergency measures : Pre-plan spill containment (e.g., absorbent materials) and first-aid protocols for solvent exposure .

How can mechanistic insights into bioactivity be experimentally validated?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics with target proteins.
  • CRISPR/Cas9 knockouts : Validate target specificity by assessing activity in gene-edited cell lines .

What are the initial steps for evaluating this compound’s biological activity?

Q. Basic

  • In vitro screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using disk diffusion or broth microdilution.
  • Cytotoxicity profiling : Use IC₅₀ determinations on cancer cell lines and compare to normal fibroblasts.
  • Solubility assays : Assess aqueous solubility (e.g., shake-flask method) to guide formulation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.